Evidence 1: P2Y12 Antagonist Intermediate — Functional Specificity versus Ethyl Ester and 5-Cyano Analogs
Methyl 6-amino-5-bromo-2-methylnicotinate is explicitly designated as a key intermediate for P2Y12 antagonist synthesis, a functional role not shared by the structurally similar ethyl 5-bromo-2-methylnicotinate (CAS 129477-21-0), which lacks the C6-amino group and therefore cannot be elaborated into the 6-amino-substituted P2Y12 pharmacophore . In the development of AZD1283 and related P2Y12 antagonists, the 5-bromo-6-amino nicotinate scaffold is essential for installing the requisite C6-piperidinyl-carbamoyl moiety; the 5-cyano analog (ethyl 6-(4-((benzylsulfonyl)carbamoyl)piperidin-1-yl)-5-cyano-2-methylnicotinate) is a late-stage clinical candidate, whereas the 5-bromo analog serves as the critical penultimate intermediate for diversification [1].
| Evidence Dimension | Functional utility as P2Y12 antagonist synthetic intermediate |
|---|---|
| Target Compound Data | Designated key intermediate for P2Y12 antagonist synthesis; bears both C5-bromo and C6-amino functionalities |
| Comparator Or Baseline | Ethyl 5-bromo-2-methylnicotinate (CAS 129477-21-0): lacks C6-amino group; 5-cyano analog: final antagonist candidate |
| Quantified Difference | Qualitative: functional C6-amino group present only in target compound; absent in ethyl 5-bromo-2-methylnicotinate comparator |
| Conditions | Synthetic pathway to P2Y12 antagonists as described in patent and medicinal chemistry literature |
Why This Matters
For procurement decisions in P2Y12 antagonist medicinal chemistry programs, only the 6-amino-5-bromo-substituted nicotinate scaffold provides the dual functional handles required for constructing the target pharmacophore.
- [1] Kong D, et al. Optimization of P2Y12 Antagonist Ethyl 6-(4-((Benzylsulfonyl)carbamoyl)piperidin-1-yl)-5-cyano-2-methylnicotinate (AZD1283) Led to the Discovery of an Oral Antiplatelet Agent with Improved Druglike Properties. J Med Chem. 2014. View Source
